molecular formula C17H18N2O4S B2921051 2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-56-8

2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2921051
CAS No.: 921836-56-8
M. Wt: 346.4
InChI Key: ZBRYQWWYFVTDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921836-56-8) is a high-purity synthetic compound with a molecular formula of C 17 H 18 N 2 O 4 S and a molecular weight of 346.4 g/mol . This benzenesulfonamide derivative is of significant interest in medicinal chemistry and oncology research, primarily for its potential as an inhibitor of cancer-associated enzymes. The compound's core structure features a benzenesulfonamide group, a well-established zinc-binding function known to potently inhibit carbonic anhydrase (CA) enzymes . These enzymes, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for maintaining a favorable pH for tumor cell survival and growth in hypoxic microenvironments . Inhibitors of these isoforms can trigger apoptosis and ferroptosis in cancer cells, and impair cell migration and invasion . This makes the compound a valuable candidate for investigating novel anticancer strategies, especially for glioblastoma, pancreatic, and breast cancer models under hypoxic conditions . Its specific molecular architecture, which links a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety to a 2-oxoindoline (isatin) group, is designed to explore structure-activity relationships in enzyme inhibition . The isatin component is a privileged scaffold in drug discovery, associated with a wide range of biological activities. This reagent is intended for use in in vitro biochemical assays, cell-based proliferation studies, and for structure-activity relationship (SAR) analysis to develop new targeted therapies . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-10-6-15(23-3)16(7-11(10)2)24(21,22)19-13-4-5-14-12(8-13)9-17(20)18-14/h4-8,19H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRYQWWYFVTDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the 2-oxoindoline core. This can be achieved through the cyclization of tryptamine derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The 2-oxoindoline moiety can be reduced to form indoline or indole derivatives.

  • Substitution: : The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Sulfonic acids, sulfonyl chlorides.

  • Reduction: : Indoline, indole derivatives.

  • Substitution: : Derivatives with different substituents on the benzene ring.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide:

  • Medicine: : Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound could be explored for its therapeutic potential in treating various diseases.

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential biological effects.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on both the benzene ring and the sulfonamide-linked indoline moiety. Below is a comparison with key analogs:

Compound Name Key Structural Features Biological Activity/Findings Reference
2-Methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide (Target) Methoxy (C2), dimethyl (C4, C5) on benzene; 2-oxoindoline at sulfonamide N Hypothesized enzyme inhibition (based on analogs)
(3Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85) Methyl (C4) on benzene; imidazole-methylene substituent on indoline Synthesized via condensation; elemental analysis: C 59.38%, H 4.46%, N 9.03% (vs. calcd. 59.59%, 4.67%, 9.27%)
N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6d) Dibromo (C4, C5), methoxy (C2) on benzene; butyryl group on sulfonamide N Butyrylcholinesterase inhibition (IC₅₀ = 90.81 ± 0.91 µM)
N-Pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6e) Dibromo (C4, C5), methoxy (C2) on benzene; pentyl group on sulfonamide N Butyrylcholinesterase inhibition (IC₅₀ = 78.65 ± 0.85 µM)
4-[5-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonamide Pyrazolyl substituent; chloro and hydroxy groups Cytotoxicity leader compound; hCA IX/XII inhibition (Kᵢ = 53.5–923 nM and 6.2–95 nM)
Key Observations:

Substituent Effects on Enzyme Inhibition :

  • Bromine substituents (e.g., 6d, 6e) enhance butyrylcholinesterase inhibition compared to methoxy or methyl groups, likely due to increased lipophilicity and electron-withdrawing effects .
  • The 2-oxoindoline moiety in the target compound and FC85 may facilitate binding to kinase or protease targets, as seen in other indoline-based sulfonamides .

calculated carbon content in elemental analysis) . Pyrazolyl derivatives (e.g., compound 4 in ) demonstrate selective inhibition of cancer-associated carbonic anhydrases (hCA XII over hCA IX), suggesting that bicyclic substituents enhance isoform selectivity .

Role of Alkyl Chains :

  • Butyryl and pentyl groups on the sulfonamide nitrogen (6d, 6e) improve cholinesterase inhibition compared to smaller substituents, likely due to enhanced hydrophobic interactions .

Biological Activity

2-Methoxy-4,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a sulfonamide group linked to a 2-oxoindoline moiety, which is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S with a molecular weight of approximately 346.40 g/mol. The chemical structure includes:

  • A sulfonamide group that may interact with various biological targets.
  • A 2-oxoindoline core that is associated with multiple pharmacological effects.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The sulfonamide moiety can potentially bind to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that compounds with similar structures often exhibit mechanisms such as:

  • Inhibition of enzyme activity.
  • Modulation of receptor signaling pathways.

Antiviral Activity

Research has shown that derivatives of benzenesulfonamides can exhibit antiviral properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various viral targets, suggesting potential for further exploration in antiviral drug development.

Anticancer Properties

Studies have indicated that indole derivatives possess anticancer activities. The specific substitution pattern in this compound may enhance its efficacy against cancer cell lines. Preliminary data show promising results in inhibiting cell proliferation in vitro.

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. Similar compounds have exhibited selective activity against Gram-positive bacteria and fungal pathogens, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluating the antiviral activity of similar sulfonamide derivatives found significant inhibition of viral replication in vitro, with IC50 values indicating potent activity against specific viral strains.
  • Cytotoxicity Assessments : In vitro cytotoxicity assays showed that related compounds could induce apoptosis in cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cellular context.
  • Antimicrobial Testing : Compounds similar to this compound demonstrated MIC values as low as 15 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties.

Comparative Analysis

Compound NameStructure TypeBiological ActivityIC50/MIC Values
IndomethacinNSAIDAnti-inflammatory0.1 µM
SerotoninNeurotransmitterVariousN/A
2-Methoxy...SulfonamideAntiviral/CytotoxicIC50: ~20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.